1-(3-溴丙基)吡咯烷-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

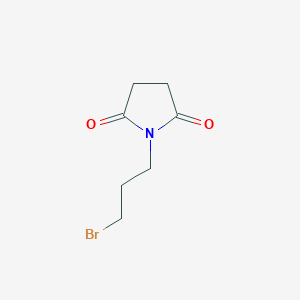

1-(3-Bromopropyl)pyrrolidine-2,5-dione is a derivative of pyrrolidine-2,5-diones, which are an important class of heterocyclic compounds with essential applications in organic synthesis and medicinal chemistry . They are commonly used as halogenation reagents and have potential to accelerate autoreceptor desensitization, stimulate serotoninergic neurons, and increase the concentration of endogenous serotonin in the synaptic cleft .

Synthesis Analysis

The synthesis of 1-(3-Bromopropyl)pyrrolidine-2,5-dione can be carried out by reacting succinimide with 1-bromo-3-phenylpropane in a small amount of KOH and organic solvent solid−liquid phase medium under phase-transfer catalysis (PTC) and almost anhydrous conditions assisted by ultrasonic irradiation .Molecular Structure Analysis

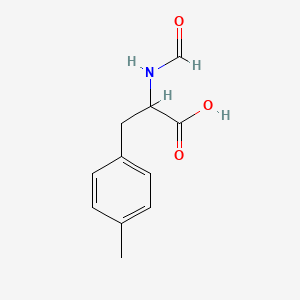

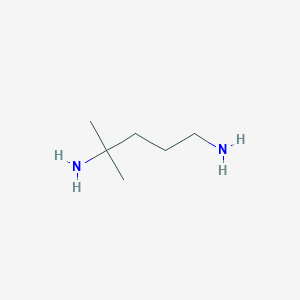

The molecular formula of 1-(3-Bromopropyl)pyrrolidine-2,5-dione is C7H10BrNO2 . The compound has a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists .Chemical Reactions Analysis

Pyrrolidine-2,5-dione is a versatile scaffold. For instance, Oktay et al. prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .Physical And Chemical Properties Analysis

The molecular weight of 1-(3-Bromopropyl)pyrrolidine-2,5-dione is 220.06 g/mol. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2. The compound has a rotatable bond count of 3 .科学研究应用

Pharmaceutical Research Carbonic Anhydrase Inhibition

Pyrrolidine-2,5-dione derivatives have been evaluated for their inhibitory activity on human carbonic anhydrase isoenzymes, which are relevant in physiological processes. This suggests that “1-(3-Bromopropyl)pyrrolidine-2,5-dione” could be explored for potential pharmaceutical applications in this area .

Organic Synthesis Isoxazole Derivative Formation

Research indicates that pyrrolidine-2,5-dione derivatives can be involved in complex organic synthesis processes such as oxa-Michael-aldol reactions followed by [3+2] annulation, leading to the formation of isoxazole derivatives with potential biological activities .

Antibacterial and Antifungal Agents

Some pyrrolidine-2,5-dione derivatives have been identified as antibacterial and antifungal agents. This opens up research avenues for “1-(3-Bromopropyl)pyrrolidine-2,5-dione” in the development of new antimicrobial compounds .

Cholesterol Absorption and Metabolism

Derivatives of pyrrolidine-2,5-dione play a role in cholesterol absorption as inhibitors of HMG-CoA reductase. This enzyme is key in cholesterol biosynthesis, suggesting a potential application in studying and treating hypercholesterolemia .

Cancer Research Cytotoxic Agents

Certain pyrrolidine-2,5-dione derivatives exhibit cytotoxic properties, making them candidates for cancer research as potential chemotherapeutic agents .

未来方向

作用机制

Biochemical Pathways

It’s worth noting that compounds with a pyrrolidine-2,5-dione moiety, such as tetramates, have been found to exhibit a broad range of bioactivities .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and be permeable to the blood-brain barrier .

Action Environment

Like other chemicals, factors such as temperature, ph, and light exposure could potentially affect its stability and activity .

属性

IUPAC Name |

1-(3-bromopropyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNO2/c8-4-1-5-9-6(10)2-3-7(9)11/h1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEMSAFAQFOSCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50553859 |

Source

|

| Record name | 1-(3-Bromopropyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromopropyl)pyrrolidine-2,5-dione | |

CAS RN |

88661-56-7 |

Source

|

| Record name | 1-(3-Bromopropyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

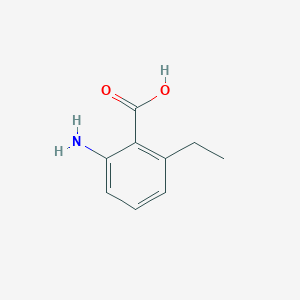

![[2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile](/img/structure/B1282614.png)